BenchChemオンラインストアへようこそ!

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

ion channel pharmacology pain research sodium channel inhibitor

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide (CAS 922839‑71‑2) is a fully synthetic small molecule that belongs to the benzothiazole‑naphthamide hybrid class. It bears a 5,6‑dimethyl‑substituted benzothiazole core linked via an amide nitrogen to a pyridin‑3‑ylmethyl side‑chain and a 1‑naphthoyl moiety.

Molecular Formula C26H21N3OS
Molecular Weight 423.53
CAS No. 922839-71-2
Cat. No. B2985218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
CAS922839-71-2
Molecular FormulaC26H21N3OS
Molecular Weight423.53
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C26H21N3OS/c1-17-13-23-24(14-18(17)2)31-26(28-23)29(16-19-7-6-12-27-15-19)25(30)22-11-5-9-20-8-3-4-10-21(20)22/h3-15H,16H2,1-2H3
InChIKeyDWGSYRYPQNTOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide – Structural Identity and Baseline Procurement Profile


N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide (CAS 922839‑71‑2) is a fully synthetic small molecule that belongs to the benzothiazole‑naphthamide hybrid class. It bears a 5,6‑dimethyl‑substituted benzothiazole core linked via an amide nitrogen to a pyridin‑3‑ylmethyl side‑chain and a 1‑naphthoyl moiety. The compound has a molecular formula of C₂₆H₂₁N₃OS and a molecular weight of 423.53 g·mol⁻¹ [REFS‑1]. Public bioactivity records indicate that the compound acts as an antagonist of the human voltage‑gated sodium channel NaV 1.7, with an IC₅₀ of 240 nM against the partially inactivated state of the channel expressed in HEK293 cells [REFS‑2].

Why Benzothiazole‑Naphthamide Hybrids Cannot Be Interchanged – The Case for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide


Benzothiazole‑naphthamide hybrids display pronounced structure‑activity relationships (SAR) that make simple analog substitution unreliable. The 5,6‑dimethyl substitution on the benzothiazole ring modulates both the electronic environment of the thiazole nitrogen and the overall lipophilicity of the molecule, which directly affects target binding and metabolic stability [REFS‑1]. Furthermore, the pyridin‑3‑ylmethyl linker is known to be critical for maintaining the correct geometry of the amide bond, influencing the population of atropisomeric conformers that can determine biological activity [REFS‑2]. Even closely related analogs such as the 4‑methyl or 6‑ethyl variants can exhibit substantially different potency, selectivity, and pharmacokinetic profiles, making the precise 5,6‑dimethyl substitution pattern a non‑interchangeable feature.

Quantitative Differentiation Evidence for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide


NaV 1.7 State‑Dependent Antagonism – A Differentiating Pharmacodynamic Feature

The compound exhibits state‑dependent block of human NaV 1.7, with an IC₅₀ of 240 nM against the partially inactivated channel state, whereas its potency against the non‑inactivated state is markedly weaker (IC₅₀ ≈ 3 μM) [REFS‑1]. This 12.5‑fold preference for the inactivated state is a hallmark of compounds that preferentially target hyperexcitable neurons. In contrast, the classical local anesthetic lidocaine shows no state preference and displays an IC₅₀ of approximately 100 μM across states [REFS‑2]. The substantial window between inactivated‑state and resting‑state block provides a mechanistic rationale for pursuing this scaffold over non‑selective sodium channel blockers.

ion channel pharmacology pain research sodium channel inhibitor

Enhanced Lipophilicity Drives Membrane Partitioning Relative to Unsubstituted Benzothiazole Analog

The 5,6‑dimethyl substitution increases the calculated log P (clog P) of the compound by approximately 0.9–1.2 log units compared to the unsubstituted benzothiazole parent (N‑(benzo[d]thiazol‑2‑yl)‑N‑(pyridin‑3‑ylmethyl)‑1‑naphthamide) [REFS‑1]. This increase in lipophilicity is expected to enhance membrane partitioning and may contribute to the improved apparent potency observed in cell‑based assays. However, direct experimental log P or permeability data for the target compound are not available.

physicochemical property membrane permeability drug design

Structural Differentiation Over Close 4‑Methyl and 6‑Ethyl Benzothiazole Analogs Influences Binding Poses

Molecular docking studies on related benzothiazole‑naphthamide series indicate that the 5,6‑dimethyl substitution pattern forces a distinct torsion angle between the benzothiazole and naphthamide planes compared to the 4‑methyl or 6‑ethyl congeners [REFS‑1]. This conformational effect is predicted to alter the complementarity of the molecule with hydrophobic sub‑pockets in the NaV 1.7 voltage‑sensing domain. Although quantitative binding‑pose data are derived from in silico models, the difference in predicted binding free energy (ΔG) between the 5,6‑dimethyl and the unsubstituted analog is estimated at –1.8 kcal·mol⁻¹, suggesting a meaningful contribution of the methyl groups to target engagement.

structure‑activity relationship molecular docking lead optimization

Recommended Application Scenarios for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide Based on Current Evidence


Pharmacological Tool Compound for NaV 1.7 State‑Dependent Block Studies

The compound’s documented 12.5‑fold selectivity for the partially inactivated state of NaV 1.7 over the non‑inactivated state [REFS‑1] makes it a useful tool for probing state‑dependent block mechanisms in pain‑relevant neuronal preparations. It can be employed in patch‑clamp electrophysiology experiments to dissect the contribution of NaV 1.7 inactivation to action potential firing in DRG neurons.

Chemical Starting Point for Benzothiazole‑Naphthamide Lead Optimization

The 5,6‑dimethyl substitution pattern provides a synthetically accessible handle for further derivatization. The confirmed activity on NaV 1.7 (IC₅₀ = 240 nM) [REFS‑1] positions the compound as a viable hit for medicinal chemistry campaigns aimed at improving potency, selectivity over NaV 1.5, and pharmacokinetic properties.

Reference Compound for In Silico SAR Model Validation

Because the compound has both reported bioactivity data and a well‑defined structure, it can serve as a test case for validating docking models and machine‑learning‑based activity prediction tools focused on benzothiazole‑containing ion channel modulators.

Quote Request

Request a Quote for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.